molecular formula C12H20Cl2N2O B2670867 (4-Methylpyridin-2-yl)(oxan-4-yl)methanamine dihydrochloride CAS No. 2044714-06-7

(4-Methylpyridin-2-yl)(oxan-4-yl)methanamine dihydrochloride

Cat. No.: B2670867
CAS No.: 2044714-06-7
M. Wt: 279.21
InChI Key: TTYXHQRNFIEZCV-UHFFFAOYSA-N
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Description

(4-Methylpyridin-2-yl)(oxan-4-yl)methanamine dihydrochloride is a chemical compound for research use only. It is not intended for diagnostic or therapeutic uses. Researchers can utilize this chemical as an important building block in organic synthesis and pharmaceutical development. The structure features both pyridine and tetrahydropyran (oxane) rings, making it a valuable scaffold for medicinal chemistry and drug discovery efforts. The dihydrochloride salt form typically offers enhanced stability and solubility for research applications. Please refer to the product's Safety Data Sheet (SDS) for comprehensive handling and hazard information before use. This product is strictly for laboratory research purposes.

Properties

IUPAC Name

(4-methylpyridin-2-yl)-(oxan-4-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.2ClH/c1-9-2-5-14-11(8-9)12(13)10-3-6-15-7-4-10;;/h2,5,8,10,12H,3-4,6-7,13H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYXHQRNFIEZCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(C2CCOCC2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (4-Methylpyridin-2-yl)(oxan-4-yl)methanamine dihydrochloride involves several steps. One common method includes the reaction of 4-methylpyridine with oxan-4-ylmethanamine under specific conditions to form the desired product. The reaction is typically carried out in the presence of a suitable solvent and catalyst to facilitate the process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

(4-Methylpyridin-2-yl)(oxan-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(4-Methylpyridin-2-yl)(oxan-4-yl)methanamine dihydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Methylpyridin-2-yl)(oxan-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs that share structural motifs, such as substituted pyridine rings, heterocyclic systems, or amine salt forms.

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties/Applications
(4-Methylpyridin-2-yl)(oxan-4-yl)methanamine dihydrochloride (2044714-06-7) C₁₂H₂₀Cl₂N₂O 278.9 4-Methylpyridin-2-yl + oxan-4-yl; dihydrochloride salt High solubility due to salt form; used in medicinal chemistry as an intermediate
[Cyclopropyl(4-methylpyridin-2-yl)methyl]amine dihydrochloride (1203308-27-3) C₁₀H₁₆Cl₂N₂ 235.1 (calculated) Cyclopropyl replaces oxan-4-yl; dihydrochloride salt Compact structure; potential for enhanced membrane permeability
[4-(Pyridin-3-yl)oxan-4-yl]methanamine dihydrochloride (1402232-94-3) C₁₁H₁₆Cl₂N₂O 265.18 Pyridin-3-yl replaces 4-methylpyridin-2-yl Altered hydrogen-bonding profile; research tool for receptor studies
(3-Methylthiophen-2-yl)(oxan-4-yl)methanamine hydrochloride (1052519-53-5) C₁₁H₁₈ClN₂OS 261.5 (calculated) Thiophene replaces pyridine; hydrochloride salt Increased lipophilicity; sulfur atom may influence metabolic stability
(4-Methylpyridin-2-yl)methanamine dihydrochloride (357287-88-8) C₇H₁₂Cl₂N₂ 195.09 Lacks oxan-4-yl group; simpler pyridine derivative Higher water solubility; used in early-stage drug discovery

Key Observations:

Substituent Effects :

  • The oxan-4-yl group in the target compound introduces a six-membered oxygen-containing ring, enhancing conformational flexibility compared to the rigid cyclopropyl analog . This may improve binding to flexible protein targets.
  • Replacing the 4-methylpyridin-2-yl group with pyridin-3-yl () shifts the nitrogen position, altering electronic properties and hydrogen-bonding interactions. Pyridin-2-yl derivatives are often stronger ligands for metal ions or enzymes with specific active sites.

Salt Forms and Solubility: Dihydrochloride salts (e.g., target compound, QY-0549 ) generally exhibit higher aqueous solubility than monohydrochloride analogs (e.g., ). This is critical for bioavailability in drug formulations.

Heterocyclic Modifications: The thiophene-containing analog () introduces a sulfur atom, which increases polarizability and may enhance interactions with hydrophobic binding pockets.

Simpler Derivatives :

  • The (4-Methylpyridin-2-yl)methanamine dihydrochloride () lacks the oxan-4-yl group, reducing steric bulk and molecular weight. This simplification may improve synthetic accessibility but reduce target specificity.

Research and Application Insights

  • Medicinal Chemistry : The oxan-4-yl group in the target compound is a common motif in CNS drugs due to its ability to cross the blood-brain barrier .
  • Structure-Activity Relationships (SAR) : Comparative studies suggest that the position of pyridine substitution (2- vs. 3-) significantly impacts receptor affinity. For example, pyridin-2-yl derivatives often show higher affinity for nicotinic acetylcholine receptors .
  • Purity and Availability : Most analogs listed in catalogs (e.g., ) are provided at ≥95% purity, ensuring reliability in experimental workflows.

Biological Activity

(4-Methylpyridin-2-yl)(oxan-4-yl)methanamine dihydrochloride, also known as [4-(Pyridin-4-ylmethyl)oxan-4-yl]methanamine dihydrochloride, is a compound that has attracted significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring and an oxane ring , contributing to its unique chemical properties. The dihydrochloride form enhances its solubility in aqueous environments, which is crucial for biological applications.

Structural Formula

C7H12Cl2N2\text{C}_7\text{H}_{12}\text{Cl}_2\text{N}_2

Physical Properties

PropertyValue
Molecular Weight195.09 g/mol
AppearanceWhite crystalline solid
SolubilitySoluble in water

The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes in biological systems. It is hypothesized to modulate cellular signaling pathways by binding to various molecular targets, including:

  • Muscarinic Receptors : Studies indicate that compounds similar to (4-Methylpyridin-2-yl)(oxan-4-yl)methanamine may exhibit antimuscarinic properties, affecting cardiac functions and neurotransmission .
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cellular signaling, contributing to its therapeutic effects.

Therapeutic Potential

Research has highlighted several potential therapeutic applications for this compound:

  • Neurological Disorders : Preliminary studies suggest that it may have beneficial effects in treating conditions such as Alzheimer's disease by modulating cholinergic signaling.
  • Cancer Treatment : Investigations into its cytotoxic effects on various cancer cell lines are ongoing, with promising results indicating potential as an anticancer agent.
  • Pain Management : Its role in modulating pain pathways has been explored, particularly in the context of neuropathic pain.

Study 1: Antimuscarinic Activity

A study evaluated the antimuscarinic activity of related compounds on M-2 muscarinic receptors using guinea pig models. Results indicated that modifications in the chemical structure significantly influenced the potency of these compounds .

Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways.

Study 3: Pain Modulation

Research conducted on animal models showed that the compound could reduce pain responses in neuropathic pain models, suggesting a potential role in pain management therapies .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds.

Compound NameActivity TypeNotable Findings
[4-(Pyridin-4-ylmethyl)oxan-4-yl]methanolIntermediateLacks methanamine group; lower activity
[4-(Pyridin-4-ylmethyl)oxan-4-yl]methanamineFree baseSimilar chemical properties; different solubility
MethoctramineAntimuscarinicHigher potency at M-2 receptors

Q & A

Basic Research Questions

Q. What synthetic routes and critical reaction conditions are recommended for synthesizing (4-Methylpyridin-2-yl)(oxan-4-yl)methanamine dihydrochloride with high purity?

  • Methodological Answer : The synthesis typically involves coupling pyridine derivatives (e.g., 4-methylpyridin-2-amine) with oxan-4-ylmethanamine precursors under controlled conditions. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) facilitate nucleophilic substitution or condensation reactions.
  • Catalysts : Acidic or basic catalysts (e.g., HCl or K₂CO₃) optimize reaction efficiency.
  • Purification : Crystallization or column chromatography ensures high purity (>95%) of the dihydrochloride salt .
    • Critical Parameters : Maintain temperatures between 60–80°C and inert atmospheres (N₂/Ar) to prevent oxidation of amine groups .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Analytical Workflow :

Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra validate the pyridine and oxane ring connectivity, with characteristic shifts for the methyl (δ 2.3–2.5 ppm) and amine protons (δ 1.8–2.1 ppm) .

Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak at m/z 265.18 (C₁₁H₁₈Cl₂N₂O) .

HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) quantifies impurities (<0.5%) .

Q. Why is the dihydrochloride form preferred in experimental settings, and how does it influence physicochemical properties?

  • Rationale : The dihydrochloride salt enhances aqueous solubility (>50 mg/mL in PBS) and stability by protonating the amine group, reducing hygroscopicity. This is critical for in vitro assays (e.g., receptor binding) requiring precise dosing .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data regarding the compound’s reactivity?

  • Integrated Approach :

  • DFT Calculations : Model reaction pathways (e.g., oxidation of the pyridine ring) using Gaussian09 with B3LYP/6-31G(d) basis sets to predict transition states.
  • Experimental Validation : Compare predicted activation energies with kinetic studies (e.g., Arrhenius plots from controlled oxidation reactions using KMnO₄) .
    • Case Study : Discrepancies in predicted vs. observed regioselectivity during substitution reactions were resolved by incorporating solvent effects in simulations .

Q. How can structure-activity relationship (SAR) studies elucidate the pharmacophore of this compound?

  • SAR Design :

Structural Modifications : Synthesize analogs with fluorinated pyridine rings (e.g., 3,4-difluoro derivatives) or altered oxane substituents to assess bioactivity shifts .

Biological Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence polarization.

Data Analysis : Correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity trends via multivariate regression .

  • Key Finding : The 4-methyl group on pyridine enhances hydrophobic interactions with receptor pockets, while the oxane ring’s conformation influences binding entropy .

Q. What methodologies are optimal for analyzing reaction byproducts and impurities in scaled-up syntheses?

  • Industrial-Scale QC :

  • LC-MS/MS : Identifies trace impurities (e.g., chlorinated byproducts from HCl overuse) at ppm levels.
  • XRD : Confirms crystalline purity and salt form consistency across batches .
    • Case Study : A scaled-up batch with 5% impurity (unreacted oxan-4-ylmethanamine) was traced to suboptimal stoichiometry, resolved by adjusting reagent ratios (1:1.2 pyridine:oxane) .

Q. How can researchers elucidate the compound’s mechanism of action in neuroprotective or antimicrobial contexts?

  • Target Identification :

  • Receptor Binding Assays : Radioligand displacement (e.g., [³H]-GABA for GABAₐ receptor affinity) quantifies competitive inhibition.
  • Electrophysiology : Patch-clamp studies on neuronal cells measure ion channel modulation (e.g., K⁺ current suppression) .
    • Pathway Analysis : RNA-seq of treated cells identifies upregulated neurotrophic factors (e.g., BDNF) or antimicrobial resistance genes .

Data Contradiction Analysis

Q. How should conflicting solubility data (e.g., DMSO vs. PBS) be reconciled for assay reproducibility?

  • Troubleshooting Framework :

Solvent History : Pre-dry DMSO stocks to <50 ppm H₂O, as moisture accelerates hydrochloride dissociation, altering solubility.

Dynamic Light Scattering (DLS) : Detect nanoaggregates in PBS that falsely lower measured solubility.

Standardization : Use USP-grade buffers and report solvent lot numbers in publications .

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